molecular formula C21H34O6S B12418145 (3beta,20S)-Pregn-5-ene-3,17,20-triol sulfate-d4

(3beta,20S)-Pregn-5-ene-3,17,20-triol sulfate-d4

Cat. No.: B12418145
M. Wt: 418.6 g/mol
InChI Key: CKLXFJGOYPIIKV-RKJNAOMNSA-N
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Description

The compound “(3” is a unique chemical entity with significant importance in various scientific fields It is known for its distinctive properties and versatile applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of compound “(3” involves several methodologies. One common approach is the reaction of a metal with an organic halide, which forms a metal-carbon bond . Another method is metathesis, where an organometallic compound reacts with a binary halide . Hydrometallation, involving the addition of a metal hydride to an alkene, is also a widely used synthetic route .

Industrial Production Methods: In industrial settings, the production of compound “(3” often involves large-scale reactions under controlled conditions. The choice of method depends on the desired yield, purity, and cost-effectiveness. For instance, the use of green solvents and catalysts can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: Compound “(3” undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying its structure and enhancing its properties.

Common Reagents and Conditions: Oxidation reactions typically involve reagents like potassium permanganate or chromium trioxide . Reduction reactions may use hydrogen gas in the presence of a catalyst such as palladium . Substitution reactions often require halogenating agents like chlorine or bromine .

Major Products Formed: The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce alcohols .

Properties

Molecular Formula

C21H34O6S

Molecular Weight

418.6 g/mol

IUPAC Name

[(3S,8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-17-[(1S)-1,2,2,2-tetradeuterio-1-hydroxyethyl]-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] hydrogen sulfate

InChI

InChI=1S/C21H34O6S/c1-13(22)21(23)11-8-18-16-5-4-14-12-15(27-28(24,25)26)6-9-19(14,2)17(16)7-10-20(18,21)3/h4,13,15-18,22-23H,5-12H2,1-3H3,(H,24,25,26)/t13-,15-,16+,17-,18-,19-,20-,21-/m0/s1/i1D3,13D

InChI Key

CKLXFJGOYPIIKV-RKJNAOMNSA-N

Isomeric SMILES

[2H][C@@]([C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OS(=O)(=O)O)C)C)O)(C([2H])([2H])[2H])O

Canonical SMILES

CC(C1(CCC2C1(CCC3C2CC=C4C3(CCC(C4)OS(=O)(=O)O)C)C)O)O

Origin of Product

United States

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